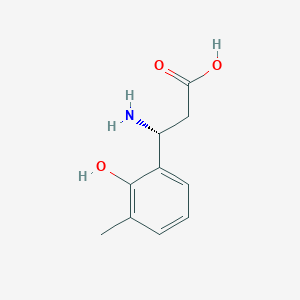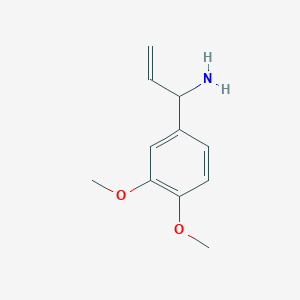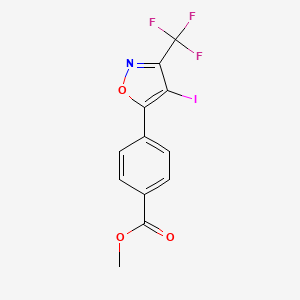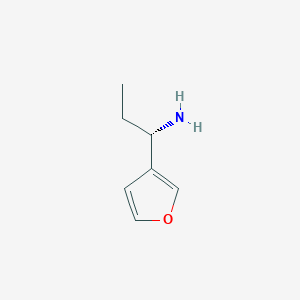
Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is an organic compound with the molecular formula C10H15N3O4S. It is a derivative of carbamate, featuring a tert-butyl group, a pyridine ring, and a sulfamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted carbamates or sulfonamides.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (N-(pyridin-3-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
Tert-butyl (N-(pyridin-2-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 2-position.
Tert-butyl (N-(piperidin-4-YL)sulfamoyl)carbamate: Similar structure but with a piperidine ring instead of a pyridine ring
Uniqueness
Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules .
Propiedades
Fórmula molecular |
C10H15N3O4S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
tert-butyl N-(pyridin-4-ylsulfamoyl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12)(H,13,14) |
Clave InChI |
RXMHFNMREQPPMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
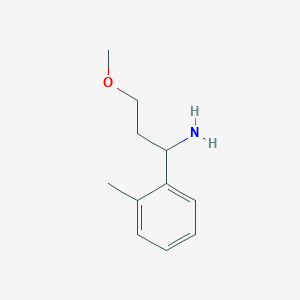
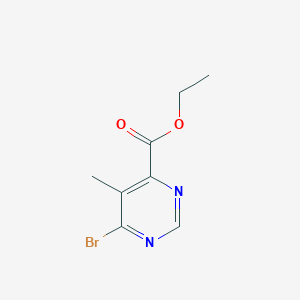

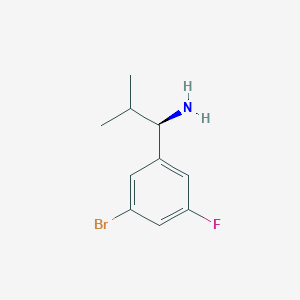

![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
